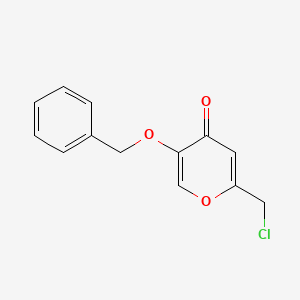

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one

Vue d'ensemble

Description

The compound "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" is a chemical entity that belongs to the class of organic compounds known as pyranones. Pyranones are compounds containing a pyran ring which bears a ketone. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, materials science, or organic synthesis.

Synthesis Analysis

The synthesis of pyranone derivatives can be achieved through various methods. Although the specific synthesis of "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" is not detailed in the provided papers, similar compounds have been synthesized using one-pot reactions or by employing different starting materials and reagents. For instance, a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized using phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride in dichloromethane under reflux conditions . This suggests that the synthesis of the compound might also involve a multi-component reaction possibly using a benzyl-protected hydroxyl group and a chloromethylated precursor in the presence of a suitable catalyst or under reflux conditions.

Molecular Structure Analysis

The molecular structure of pyranone derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a similar molecule, 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, was determined using X-ray diffraction, revealing the dihedral angles between the rings and the planarity of certain parts of the molecule . The molecular structure of "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" would likely be characterized by similar techniques, providing insights into its conformation and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

Pyranone compounds can participate in various chemical reactions due to their reactive functional groups. The presence of a ketone group makes them susceptible to nucleophilic attacks, while the chloromethyl group could be involved in substitution reactions. The benzyloxy group could be deprotected under certain conditions, offering a pathway to further functionalize the molecule. Although the specific reactions of "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" are not discussed in the provided papers, the reactivity patterns of similar compounds suggest a rich chemistry that could be exploited for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyranone derivatives can be inferred from their molecular structure. The planarity of the pyranone core and the presence of aromatic rings could contribute to the compound's stability and potential π-π interactions, as seen in the crystal packing of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate . The electronic properties, such as HOMO-LUMO gaps, can be studied using computational methods like DFT, as was done for 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, to predict the reactivity and stability of the compound . The presence of hydrogen bond donors and acceptors in the molecule also suggests the possibility of intermolecular interactions that could affect its solubility and crystallinity .

Applications De Recherche Scientifique

Cytotoxicity and Anticancer Properties

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one derivatives have been studied for their cytotoxic effects and potential anticancer properties. In a study by Chen et al. (2003), various derivatives, including 5-benzyloxy-2-(hydroxymethyl)pyran-4-one, were synthesized and evaluated against a panel of human tumor cell lines. The study found that 5-hydroxy derivatives showed more favorable results than their 5-benzyloxy precursors, indicating their potential in cancer treatment (Yeh‐long Chen et al., 2003).

Synthesis of Pyran-4-ones

Takao et al. (1993) reported on the synthesis of 5-aryl-3-hydroxy-4H-pyran-4-ones, utilizing a palladium-catalyzed coupling reaction. This research contributes to the broader understanding of chemical synthesis techniques for pyran-4-ones, a class to which 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one belongs (Hisashi Takao et al., 1993).

Antimicrobial Activity

A study by Saraei et al. (2016) explored the antimicrobial activity of novel acrylate monomers synthesized from 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. The compounds demonstrated moderate to good antibacterial and antifungal activities, suggesting their potential use in antimicrobial applications (M. Saraei et al., 2016).

Synthesis of Amino-4H-Pyrans

The synthesis of 2-amino-4H-pyrans, to which 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one is closely related, was studied by Zonouzi et al. (2006). They reported an efficient one-pot synthesis method, contributing to the field of organic synthesis and highlighting the versatility of pyran compounds (A. Zonouzi et al., 2006).

Inhibition of Alpha-Chymotrypsin

A study by Boulanger and Katzenellenbogen (1986) examined 5-(halomethyl)-2-pyranones as irreversible inhibitors of alpha-chymotrypsin. Their findings contribute to understanding the interaction of pyranone derivatives with biological enzymes, which is relevant for the development of therapeutic agents (W. Boulanger & J. Katzenellenbogen, 1986).

Propriétés

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNXHQOSBORUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395269 | |

| Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89539-54-8 | |

| Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)